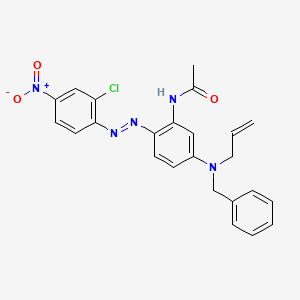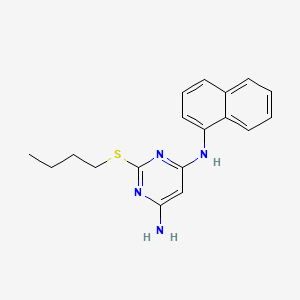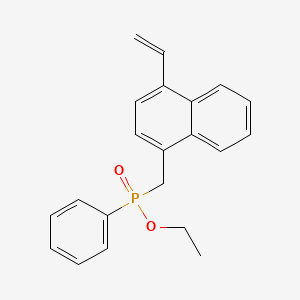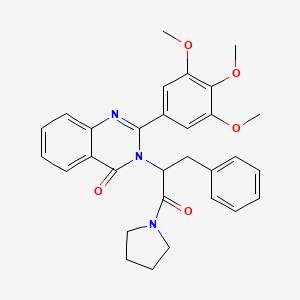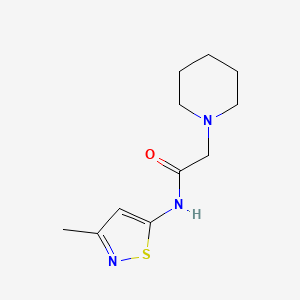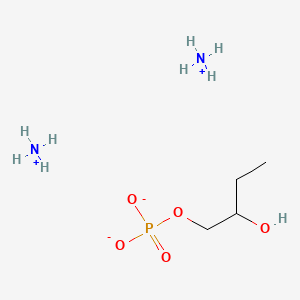
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt is a chemical compound with the molecular formula C4H12N2O6P It is a derivative of 1,2-butanediol, where one of the hydroxyl groups is phosphorylated and the resulting phosphate group is neutralized by two ammonium ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt can be synthesized through the phosphorylation of 1,2-butanediol. The reaction typically involves the use of phosphoric acid and ammonia. The process can be summarized as follows:
Phosphorylation: 1,2-Butanediol is reacted with phosphoric acid to form 1,2-butanediol phosphate.
Neutralization: The resulting 1,2-butanediol phosphate is then neutralized with ammonia to form the diammonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous processes where 1,2-butanediol is fed into a reactor containing phosphoric acid and ammonia. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,2-butanediol and phosphoric acid.
Oxidation: Oxidative reactions can convert the diol to corresponding ketones or aldehydes.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used to replace the phosphate group.
Major Products
Hydrolysis: 1,2-Butanediol and phosphoric acid.
Oxidation: Butanone or butanal.
Substitution: Depending on the nucleophile, various substituted butanediol derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in metabolic pathways and as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Wirkmechanismus
The mechanism of action of 1,2-butanediol, 1-(dihydrogen phosphate), diammonium salt involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can also act as a ligand, binding to metal ions or enzymes, thereby influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Butanediol: The parent compound, which lacks the phosphate group.
1,3-Butanediol: An isomer with different hydroxyl group positions.
1,4-Butanediol: Another isomer with hydroxyl groups at the terminal positions.
2,3-Butanediol: An isomer with hydroxyl groups on adjacent carbon atoms.
Uniqueness
1,2-Butanediol, 1-(dihydrogen phosphate), diammonium salt is unique due to the presence of the phosphate group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
98999-56-5 |
|---|---|
Molekularformel |
C4H17N2O5P |
Molekulargewicht |
204.16 g/mol |
IUPAC-Name |
diazanium;2-hydroxybutyl phosphate |
InChI |
InChI=1S/C4H11O5P.2H3N/c1-2-4(5)3-9-10(6,7)8;;/h4-5H,2-3H2,1H3,(H2,6,7,8);2*1H3 |
InChI-Schlüssel |
JLBLFHKPVSRVKG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COP(=O)([O-])[O-])O.[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


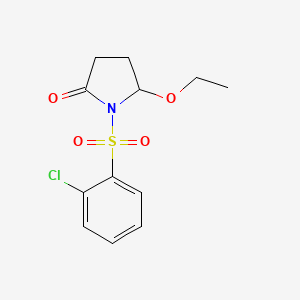
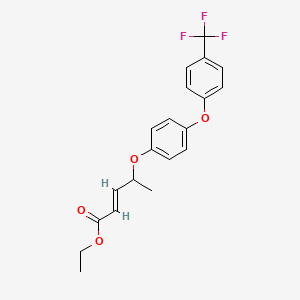
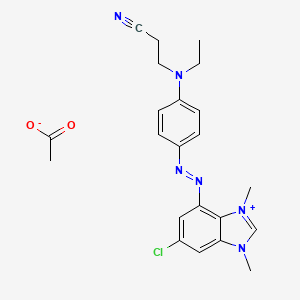


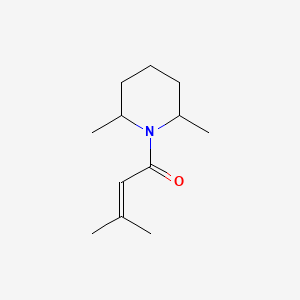

![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)
